

physicochemical properties of 3-Amino-4-methyl-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 3-Amino-4-methyl-2-nitrobenzoic acid

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An In-depth Technical Guide on the Physicochemical Properties of **3-Amino-4-methyl-2-nitrobenzoic acid**

Abstract

3-Amino-4-methyl-2-nitrobenzoic acid (CAS No: 37901-90-9) is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its multifunctional structure, featuring amino, methyl, and nitro groups ortho and meta to a carboxylic acid, makes it a versatile building block for the synthesis of complex heterocyclic compounds and novel pharmaceutical intermediates. Understanding its physicochemical properties is paramount for its effective utilization in laboratory synthesis, process development, and drug discovery pipelines. This guide provides a comprehensive overview of the core physicochemical properties of **3-Amino-4-methyl-2-nitrobenzoic acid**, offers detailed experimental protocols for their determination, and discusses the implications of these properties for research and development. While experimental data for this specific molecule is limited, this guide synthesizes available information and provides expert analysis based on structurally related compounds to offer reliable estimations and practical guidance.

Introduction and Molecular Structure

3-Amino-4-methyl-2-nitrobenzoic acid is an organic compound featuring a benzene ring substituted with four different functional groups. The relative positions of these groups—a carboxylic acid at C1, a nitro group at C2, an amino group at C3, and a methyl group at C4—

create a unique electronic and steric environment that dictates its chemical behavior and physical properties. The interplay between the electron-withdrawing nitro and carboxylic acid groups and the electron-donating amino and methyl groups influences the molecule's acidity, reactivity, and intermolecular interactions.

The molecular structure is crucial for its role as a synthetic precursor. The amino group can be readily diazotized for Sandmeyer-type reactions, while the carboxylic acid allows for amide bond formation. The nitro group can be reduced to an amine, opening pathways to a different set of derivatives. This multifunctionality makes it a valuable starting material for constructing diverse molecular scaffolds.

Caption: 2D structure of **3-Amino-4-methyl-2-nitrobenzoic acid**.

Core Physicochemical Properties

Direct experimental data for **3-Amino-4-methyl-2-nitrobenzoic acid** are not widely published. The following table summarizes its fundamental properties, with estimations for key values based on the analysis of structurally similar compounds. These estimations provide a valuable baseline for researchers.

Property	Value / Description	Source / Rationale
IUPAC Name	3-Amino-4-methyl-2-nitrobenzoic acid	-
CAS Number	37901-90-9	[1][2]
Molecular Formula	C ₈ H ₈ N ₂ O ₄	[1]
Molecular Weight	196.16 g/mol	[1][2]
Physical State	Solid at room temperature.	[1]
Melting Point	Estimated: 170-190 °C	Estimation: Based on related isomers. 3-Amino-4-methylbenzoic acid melts at 164-168 °C[3], while the introduction of a nitro group generally increases the melting point due to stronger intermolecular forces. For example, 3-nitrobenzoic acid melts at 139-143 °C[4]. The presence of both amino and nitro groups with potential for intramolecular hydrogen bonding makes a precise prediction difficult without experimental data.

Solubility	Water: Limited aqueous solubility. Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO.	Rationale: The carboxylic acid and amino groups can form hydrogen bonds with water, but the overall aromatic structure limits aqueous solubility[5]. Solubility is expected to increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt[5].
pKa	Estimated: 3.5 - 4.5	Estimation: The pKa of benzoic acid is ~4.2. The electron-withdrawing nitro group at the ortho position will significantly increase the acidity (lower the pKa). The electron-donating amino and methyl groups will slightly decrease the acidity (raise the pKa). The net effect is a predicted pKa slightly lower than that of benzoic acid.

Spectroscopic Profile (Predicted)

While experimental spectra for **3-Amino-4-methyl-2-nitrobenzoic acid** are not readily available in public databases, its key spectral features can be predicted based on its functional groups and the analysis of similar compounds.

- ¹H NMR:** The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Due to their different electronic environments, they would likely appear as doublets. A singlet for the methyl group (CH₃) protons would be expected around 2.1-2.5 ppm. The amino (NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at a downfield chemical shift (>10 ppm).

- ^{13}C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule, as there is no plane of symmetry. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The aromatic carbons would appear in the 110-150 ppm range, and the methyl carbon would be the most upfield signal (around 15-25 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
 - A broad O-H stretch from the carboxylic acid around 2500-3300 cm^{-1} .
 - N-H stretching from the amino group around 3300-3500 cm^{-1} .
 - A C=O stretch from the carboxylic acid around 1700 cm^{-1} .
 - Asymmetric and symmetric NO_2 stretches around 1530 cm^{-1} and 1350 cm^{-1} , respectively[6].
- Mass Spectrometry: The molecular ion peak ($[\text{M}]^+$) in the mass spectrum would be observed at an m/z corresponding to the molecular weight (196.16). Common fragmentation patterns would include the loss of OH (m/z 179) and COOH (m/z 151).

Experimental Protocols for Physicochemical Characterization

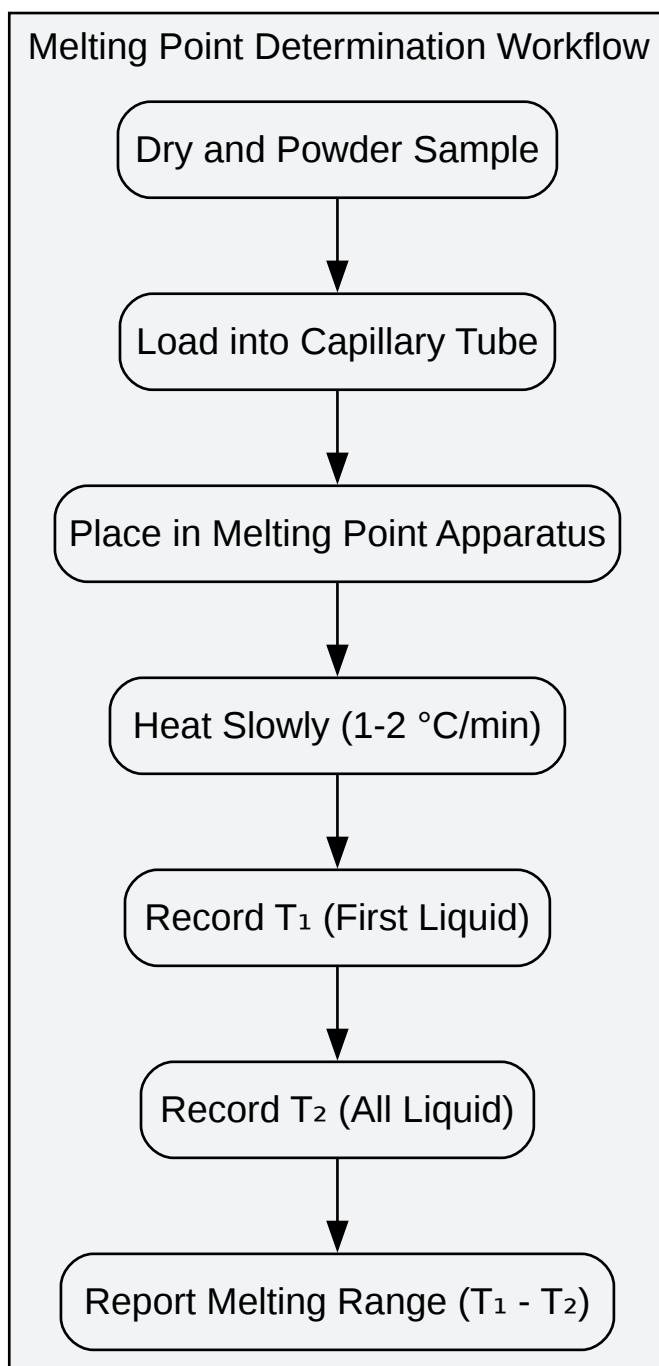
For researchers requiring precise data, the following section provides detailed, field-proven methodologies for determining key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. This is due to the disruption of the crystal lattice by foreign molecules.

Methodology: Capillary Method

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.
- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Rapid Heating (Optional):** For an unknown sample, perform a rapid heating run to determine an approximate melting range.
- **Accurate Determination:** For a precise measurement, start heating at a slow rate (1-2 °C per minute) when the temperature is about 10-15 °C below the approximate melting point.
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is reported as $T_1 - T_2$.



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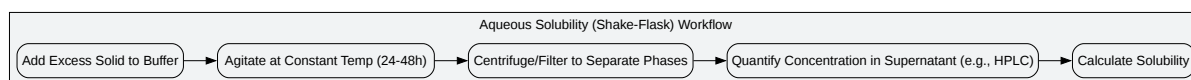
Caption: Workflow for melting point determination.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical parameter in drug development, as it directly impacts a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration (using a syringe filter, e.g., 0.22 μ m PTFE).
- **Quantification:** Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
- **Calculation:** Calculate the solubility from the measured concentration and the dilution factor.



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Caption: Workflow for aqueous solubility determination.

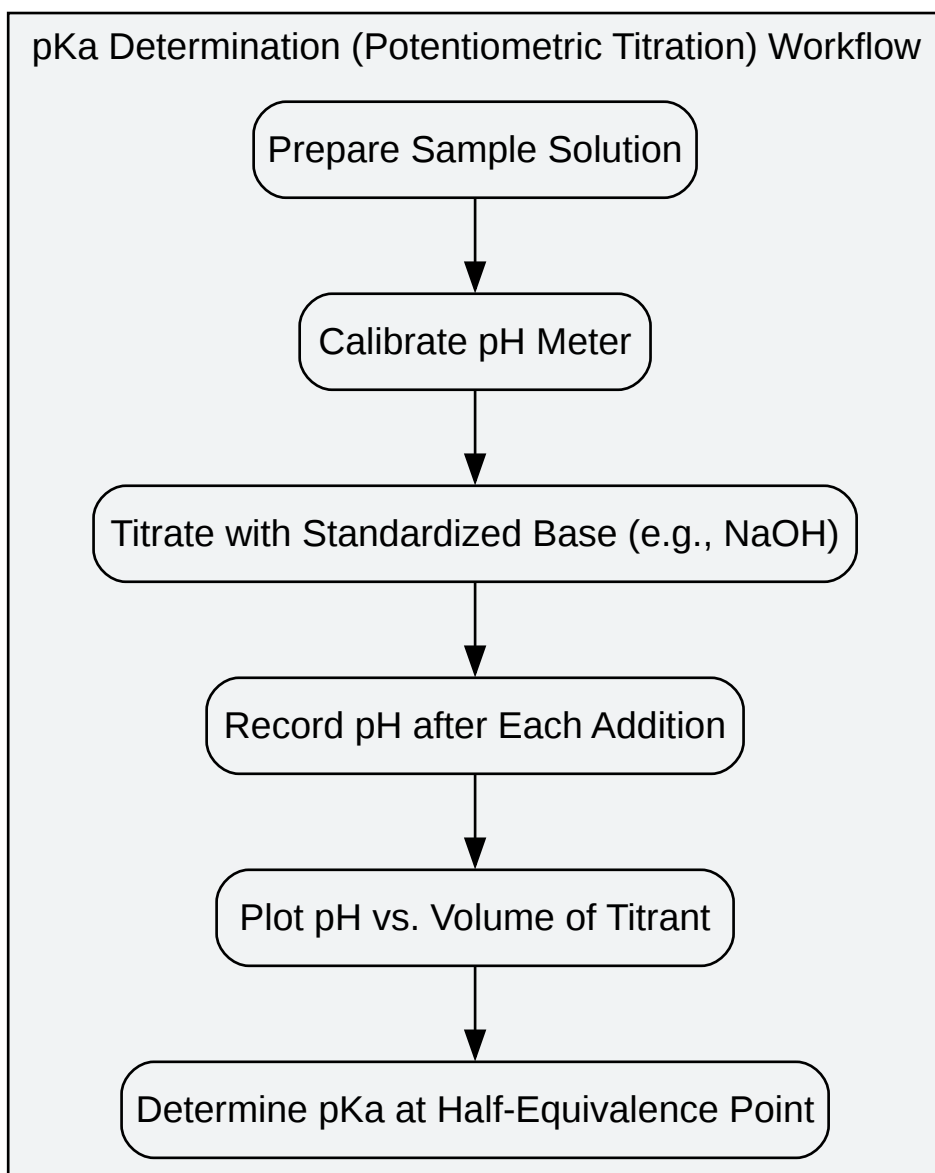
pKa Determination

Causality: The pKa, or acid dissociation constant, governs the extent of ionization of a molecule at a given pH. This is crucial for predicting a drug's behavior in different physiological

environments (e.g., stomach vs. intestine), which affects its absorption, distribution, and excretion. Potentiometric titration is a reliable method for measuring pKa.

Methodology: Potentiometric Titration

- **Solution Preparation:** Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (often a co-solvent like methanol/water is needed for sparingly soluble compounds).
- **Apparatus Setup:** Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stirrer.
- **Titration:** If the compound is an acid, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.
- **Replication:** Perform the titration at least in triplicate to ensure reproducibility.



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Caption: Workflow for pKa determination.

Applications and Significance in Drug Development

The physicochemical properties of **3-Amino-4-methyl-2-nitrobenzoic acid** are critical determinants of its suitability as a synthetic intermediate in drug discovery.

- **Solubility:** Adequate solubility in both aqueous and organic media is essential. Poor aqueous solubility can hinder in vitro testing and lead to poor bioavailability in vivo. Solubility in

organic solvents is necessary for efficient reaction conditions during synthesis.

- **pKa:** The acidity of the carboxylic acid group, influenced by the other substituents, will determine the charge state of the molecule at physiological pH. This impacts its ability to cross cell membranes, bind to target proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
- **Synthetic Versatility:** The presence of multiple reactive sites allows for the creation of diverse libraries of compounds for high-throughput screening. The specific substitution pattern of this molecule can be exploited to synthesize rigid scaffolds that can be optimized for potent and selective binding to biological targets.

Conclusion

3-Amino-4-methyl-2-nitrobenzoic acid is a valuable, multifunctional building block for chemical synthesis. While comprehensive experimental data on its physicochemical properties are not widely available, this guide provides a robust framework for understanding and predicting its behavior. By employing the detailed experimental protocols outlined herein, researchers can accurately characterize this compound and unlock its full potential in the development of novel molecules for pharmaceutical and other applications. The provided estimations, grounded in the analysis of related structures, serve as a reliable starting point for any research and development endeavor involving this compound.

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